![molecular formula C14H24N2O6 B13726033 (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)
(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is known for its stability and versatility in various chemical reactions. It has a molecular formula of C14H24N2O6 and a molecular weight of 316.35 g/mol .
Vorbereitungsmethoden
The synthesis of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate typically involves the reaction of 2-oxa-5-azabicyclo[2.2.2]octane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The process can be summarized as follows:
-
Synthetic Route
Starting Materials: 2-oxa-5-azabicyclo[2.2.2]octane and oxalic acid.
Reaction Conditions: The reaction is typically conducted in an aqueous or organic solvent at room temperature.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred until the formation of the hemioxalate salt is complete. The product is then isolated by filtration and dried.
-
Industrial Production
- The industrial production of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is often purified using recrystallization techniques .
Analyse Chemischer Reaktionen
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: The reaction is typically carried out in an acidic or basic medium.
Products: The oxidation of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate can lead to the formation of corresponding oxides or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Products: Reduction can yield various reduced forms of the compound, depending on the specific conditions used.
-
Substitution
Reagents: Halogenating agents, alkylating agents, or other nucleophiles.
Conditions: The reaction conditions vary depending on the type of substitution desired.
Wissenschaftliche Forschungsanwendungen
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as a bioactive compound with various biological activities.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new catalysts and reagents .
Wirkmechanismus
The mechanism of action of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate can be compared with other bicyclic compounds, such as:
-
2-Oxa-6-azabicyclo[2.2.2]octane
- Similar structure but with a different position of the nitrogen atom.
- Exhibits different chemical reactivity and biological activity.
-
2-Oxa-3-azabicyclo[2.2.2]octane
- Another isomer with distinct properties.
- Used in different applications due to its unique reactivity.
-
2-Oxa-5-azabicyclo[2.2.1]heptane
- A related compound with a smaller ring system.
- Shows different chemical and physical properties .
These comparisons highlight the uniqueness of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate in terms of its structure, reactivity, and applications.
Eigenschaften
Molekularformel |
C14H24N2O6 |
|---|---|
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;oxalic acid |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)/t2*5-,6-;/m10./s1 |
InChI-Schlüssel |
PWHSLHBTQUHNGP-MBEZPNROSA-N |
Isomerische SMILES |
C1C[C@@H]2CO[C@H]1CN2.C1C[C@H]2CO[C@@H]1CN2.C(=O)(C(=O)O)O |
Kanonische SMILES |
C1CC2COC1CN2.C1CC2COC1CN2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin](/img/structure/B13725957.png)
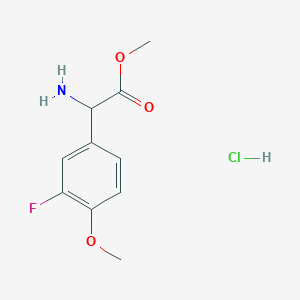
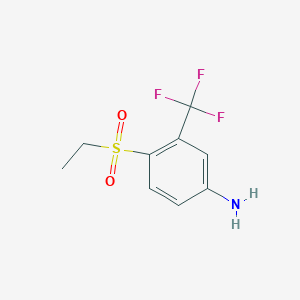

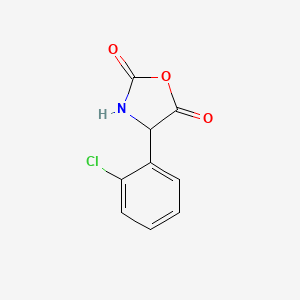
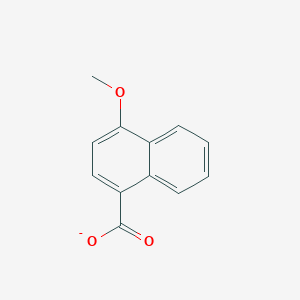

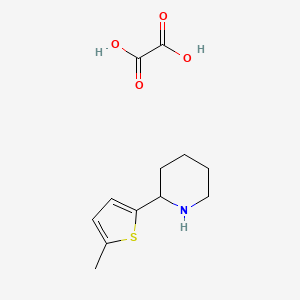
![1-[alpha-Methyl-4-(2-methylpropyl)benzeneacetate] beta-D-Glucopyranuronic Acid](/img/structure/B13726010.png)
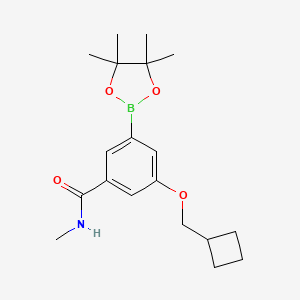
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
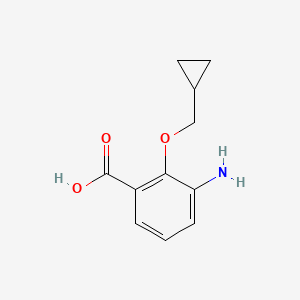

![(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)
